

3-Phenoxycyclobutanone structural analysis and characterization

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Compound of Interest

Compound Name: 3-Phenoxycyclobutanone

CAS No.: 30830-28-5; 69906-55-4

Cat. No.: B2834592

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An in-depth technical analysis of **3-Phenoxycyclobutanone** requires a rigorous understanding of both its strained carbocyclic architecture and its utility as a rigid scaffold in medicinal chemistry. As a Senior Application Scientist, I frequently encounter four-membered ring systems where ring strain dictates both chemical reactivity and spectroscopic behavior.

This whitepaper provides a comprehensive framework for the structural analysis, synthesis, and self-validating characterization of **3-Phenoxycyclobutanone**, designed for researchers and drug development professionals.

Structural Significance and Physicochemical Profile

3-Phenoxycyclobutanone is a bifunctional building block featuring a highly strained cyclobutanone core linked to an aromatic phenoxy group. The inherent angle strain of the four-membered ring (internal angles of $\sim 90^\circ$) imparts unique electrophilicity to the carbonyl carbon and distinct spectroscopic signatures that are critical for structural verification[1].

Table 1: Key Physicochemical Properties

Property	Value / Description
CAS Number	69906-55-4
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol
SMILES	C1C(CC1=O)OC2=CC=CC=C2
Structural Features	Strained cyclic ketone, aromatic ether

Spectroscopic Characterization: The Causality of Analytical Signatures

To ensure scientific integrity, the characterization of **3-Phenoxycyclobutanone** must rely on a self-validating matrix of spectroscopic data. Each analytical technique provides orthogonal confirmation of the molecule's structural integrity.

Infrared (IR) Spectroscopy: The Ring Strain Indicator

The most critical diagnostic feature of **3-Phenoxycyclobutanone** is its carbonyl (C=O) stretching frequency. While unstrained aliphatic ketones (e.g., cyclohexanone) absorb at ~1715 cm⁻¹, the C=O stretch in **3-Phenoxycyclobutanone** is shifted significantly to ~1780 cm⁻¹.

- **The Causality:** The internal C-C-C bond angle is compressed to ~90°. To minimize this angle strain, the ring carbon atoms direct more p-character into the endocyclic C-C bonds. Consequently, the exocyclic C=O bond gains higher s-character. This shortens and stiffens the double bond, increasing the force constant and shifting the absorption to a higher wavenumber. This serves as a rapid, self-validating check: an IR peak at ~1715 cm⁻¹ indicates that the four-membered ring has inadvertently opened during synthesis.

Nuclear Magnetic Resonance (NMR): Conformational Complexity

- **¹H NMR:** The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional (Pitzer) strain. Because of this puckering and the bulky phenoxy substituent at C-3, the methylene protons at C-2 and C-4 are diastereotopic. They appear as complex multiplets

(typically an ABX system) between 3.10 – 3.50 ppm, rather than simple doublets. The methine proton at C-3 appears downfield at ~4.80 – 5.00 ppm due to the deshielding effect of the adjacent electronegative oxygen.

- ^{13}C NMR: The strained carbonyl carbon (C-1) resonates far downfield at ~206 ppm. The ether-linked methine carbon (C-3) is observed at ~68 ppm, while the methylene carbons (C-2, C-4) appear at ~53 ppm.

Table 2: Expected NMR Chemical Shifts for 3-Phenoxycyclobutanone

Nucleus	Position	Chemical Shift (ppm, CDCl_3)	Multiplicity / Causality
^1H	Aromatic (C_6H_5)	6.90 – 7.35	Multiplet (5H); standard aromatic coupling.
^1H	C-3 (Methine)	4.80 – 5.00	Quintet/Multiplet (1H); coupled to four adjacent diastereotopic protons.
^1H	C-2, C-4 (Methylene)	3.10 – 3.50	Multiplets (4H); diastereotopic due to ring puckering.
^{13}C	C-1 (Carbonyl)	~206.0	Singlet; highly deshielded strained ketone.
^{13}C	C-3 (Methine)	~68.5	Singlet; deshielded by phenoxy oxygen.

Experimental Workflows: Synthesis and Self-Validating Analysis

Direct manipulation of cyclobutanones can be challenging due to their propensity for ring-opening or enolization under harsh basic conditions. The optimal synthetic route utilizes a protection-deprotection strategy to mask the electrophilic ketone during the etherification step[2].

Fig 1: Synthetic workflow and downstream medicinal chemistry application of **3-Phenoxycyclobutanone**.

Protocol 1: Synthesis of 3-Phenoxycyclobutanone

- **Step 1: Protection & Etherification (Mitsunobu Reaction)** Dissolve 3-hydroxycyclobutanone ethylene acetal (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0°C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq). Causality: The acetal protecting group prevents the highly electrophilic cyclobutanone carbonyl from undergoing nucleophilic attack or unwanted enolization during the Mitsunobu inversion.
- **Step 2: Deprotection** Isolate the intermediate acetal via silica gel chromatography. Dissolve the purified intermediate in a 4:1 mixture of acetone and water. Add a catalytic amount of p-toluenesulfonic acid (PTSA) and stir at room temperature for 4-6 hours.
- **Step 3: Workup** Neutralize the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield pure **3-Phenoxycyclobutanone**.

Protocol 2: Self-Validating Analytical Workflow

To guarantee the structural integrity of the synthesized batch, execute the following sequential validation:

- **Primary Screen (IR):** Run an ATR-FTIR spectrum. If the C=O stretch is <1750 cm⁻¹, discard the batch (ring-opening has occurred). Proceed only if the peak is ~1780 cm⁻¹.
- **Connectivity Verification (NMR):** Acquire a ¹H NMR spectrum. Integrate the aromatic region (5H) against the downfield methine proton (1H) and the methylene protons (4H). A strict 5:1:4 ratio validates the intact phenoxy-cyclobutane connectivity.

- Mass Confirmation (HRMS): Perform ESI-HRMS. The presence of the $[M+H]^+$ ion at m/z 163.0754 confirms the exact mass. Furthermore, EI-MS will typically show a base peak at m/z 120, corresponding to the loss of ketene ($CH_2=C=O$, 42 Da) via a classic [2+2] cycloreversion pathway.

Fig 2: Orthogonal, self-validating analytical logic for structural confirmation.

Applications in Medicinal Chemistry

In drug development, **3-Phenoxycyclobutanone** serves as a critical, conformationally restricted scaffold. The rigid geometry of the cyclobutane ring restricts the conformational freedom of attached pharmacophores, which can drastically improve target binding affinity and metabolic stability.

- Prostaglandin Analogs: **3-Phenoxycyclobutanone** has been specifically utilized in the synthesis of 15,17-methylene-prostaglandins, such as 15,17-methylene-17-phenoxy- ω -trior-prostaglandin F2 α methyl ester. In this pathway, it undergoes a coupling reaction with a 3,7-dioxy-6-phenylsulfinylmethyl-2-oxabicyclo-[3,3,0]-octane derivative, followed by pyrolysis of the resulting β -hydroxy sulfoxide to yield the rigidified prostaglandin analog[3].
- Antibacterial Agents: Derivatives of cyclobutanones, including phenoxy-substituted variants, are heavily cited in the synthesis of substituted heterocyclic compounds designed to inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), addressing multi-drug resistant Gram-positive pathogens[2].

References

- Title: 69906-55-4 | **3-Phenoxycyclobutanone** | BLD Pharm Source: bldpharm.com URL: [1](#)
- Title: US20080280879A1 - Substituted heterocyclic derivatives and their pharmaceutical use and compositions Source: Google Patents URL: [2](#)
- Title: SYNTHESIS OF 15,17-METHYLENE-PROSTAGLANDINS | Chemistry Letters Source: oup.com URL: [3](#)

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